2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide
Description
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a methylsulfinyl group, and a phenylethyl group attached to a pyridine ring
Properties
IUPAC Name |
2-fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-21(20)10-13(11-5-3-2-4-6-11)18-15(19)12-7-8-17-14(16)9-12/h2-9,13H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMGIUSJFGTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Pyridine Derivatives
2-Fluoropyridine-4-carboxylic acid can be synthesized via directed ortho-metalation (DoM) of 4-pyridinecarboxylic acid derivatives. Using LDA (lithium diisopropylamide) at −78°C in THF, the C-2 position is deprotonated and quenched with N-fluorobenzenedisulfonimide (NFSI) to introduce fluorine. Yields typically range from 60–75% after purification via recrystallization (ethanol/water).
Alternative Route: Halogen Exchange
A halogen-exchange reaction using potassium fluoride on 2-chloropyridine-4-carboxylic acid under microwave irradiation (150°C, DMF) achieves 65–80% conversion. This method avoids cryogenic conditions but requires rigorous drying to prevent hydrolysis.
Preparation of 2-Methylthio-1-Phenylethylamine
Nucleophilic Substitution of Phenylethyl Bromide
1-Phenylethyl bromide reacts with sodium methanethiolate in DMSO at 60°C for 12 hours to yield 2-methylthio-1-phenylethane (85–90% yield). Subsequent Gabriel synthesis introduces the amine group:
- Treatment with phthalimide and potassium carbonate in DMF (100°C, 6 hours).
- Hydrazinolysis (hydrazine hydrate, ethanol, reflux) to free the primary amine (70–80% overall yield).
Reductive Amination Approach
Condensation of acetophenone with methylthioethylamine using sodium cyanoborohydride in methanol (pH 5, 24 hours) provides the secondary amine (60–70% yield), though this route is less stereoselective.
Amide Coupling Strategies
Acid Chloride Mediated Coupling
2-Fluoropyridine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (reflux, 2 hours). Reaction with 2-methylthio-1-phenylethylamine in dichloromethane (0°C to RT, 12 hours) in the presence of triethylamine affords the amide in 75–85% yield.
Carbodiimide-Based Coupling
Employing EDCl/HOBt in DMF facilitates coupling at room temperature (24 hours), achieving 80–90% yield with minimal racemization. This method is preferred for acid-sensitive substrates.
Oxidation of Thioether to Sulfinyl Group
Sodium Periodate (NaIO4) Oxidation
Treatment of the thioether intermediate with NaIO4 in a water/THF mixture (1:1 v/v) at 0°C for 2 hours selectively oxidizes the sulfide to sulfoxide without over-oxidation to sulfone. Yield: 70–80%.
Meta-Chloroperbenzoic Acid (mCPBA)
Using 1.1 equivalents of mCPBA in dichloromethane (−20°C, 1 hour) achieves >90% conversion but risks sulfone formation if stoichiometry exceeds 1.2 equivalents.
Purification and Characterization
- Purification : Column chromatography (SiO2, ethyl acetate/hexane gradient) isolates the sulfinyl amide. Final recrystallization from ethyl acetate/hexane improves purity (>98%).
- Characterization :
Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Conditions | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|
| NaIO4 | 0°C, 2 h, H2O/THF | 70–80 | <5 |
| mCPBA | −20°C, 1 h, CH2Cl2 | 85–90 | 10–15 |
| H2O2 | RT, 12 h, AcOH | 50–60 | 20–30 |
NaIO4 offers the best balance of yield and selectivity, while mCPBA requires precise stoichiometric control.
Mechanistic Considerations and Side Reactions
- Amide Hydrolysis : Prolonged exposure to acidic or basic conditions during coupling may hydrolyze the amide bond. Neutral pH and low temperatures mitigate this.
- Sulfone Formation : Over-oxidation is minimized by using sub-stoichiometric oxidant and low temperatures.
- Racemization : The chiral sulfinyl center may racemize under strong acidic/basic conditions. Kinetic control during oxidation preserves enantiopurity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfinyl group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Fluoropyridine: Lacks the methylsulfinyl and phenylethyl groups, resulting in different chemical and biological properties.
N-(2-Methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide: Lacks the fluorine atom, which affects its reactivity and binding affinity.
2-Fluoro-N-(1-phenylethyl)pyridine-4-carboxamide: Lacks the methylsulfinyl group, leading to different oxidation and reduction behavior.
The unique combination of the fluorine atom, methylsulfinyl group, and phenylethyl group in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Biological Activity
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C₁₅H₁₅FN₂O₂S, with a molecular weight of 306.4 g/mol. Its structure includes a pyridine ring substituted with a fluorine atom and a methylsulfinyl group, which significantly influences its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The methylsulfinyl group enhances the compound's reactivity and selectivity towards specific biological pathways.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. For instance, related pyridine derivatives have been evaluated for their efficacy against various bacterial strains. The presence of the methylsulfinyl group in this compound is hypothesized to enhance its antibacterial properties.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa cells | 5.0 | Apoptosis induction |
| MCF-7 cells | 3.5 | Mitochondrial disruption |
Case Study 1: Inhibition of Cancer Cell Growth
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The results indicated significant growth inhibition in both HeLa and MCF-7 cells, with observed apoptotic markers such as increased caspase activity and PARP cleavage.
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against resistant strains of Staphylococcus aureus. The findings demonstrated notable efficacy, with MIC values lower than those of standard antibiotics, suggesting potential for further development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with sulfoxide-containing amines. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance reactivity .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions, such as sulfoxide decomposition .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to carboxylic acid) to drive completion .
Q. How can the structural conformation of this compound be validated experimentally and computationally?
- Experimental :
- X-ray crystallography resolves 3D conformation, highlighting steric effects from the 2-methylsulfinyl group and fluorine’s electronic influence .
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., fluorine at pyridine C2, sulfoxide chirality) .
- Computational : Density Functional Theory (DFT) predicts bond angles, charge distribution, and potential binding motifs with biological targets .
Q. What analytical techniques are recommended for purity assessment and stability testing?
- Purity : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (≥95% purity threshold) .
- Stability : Accelerated stability studies under varied pH (2–9), temperatures (4–40°C), and light exposure. Monitor degradation via LC-MS; sulfoxide moieties are prone to redox reactions .
Advanced Research Questions
Q. How does the sulfinyl group’s stereochemistry influence biological activity, and what strategies resolve enantiomeric mixtures?
- SAR Insights : Chiral sulfoxides can enhance target selectivity (e.g., kinase inhibition) but require enantiopure synthesis.
- Resolution : Chiral HPLC or enzymatic resolution using lipases .
- Activity Correlation : Compare IC values of (R)- and (S)-sulfoxide enantiomers in assays (e.g., enzyme inhibition) .
Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction :
- Software : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Toxicity : ProTox-II predicts hepatotoxicity risk; sulfoxide metabolites may generate reactive oxygen species (ROS) .
Q. How can contradictory bioactivity data across studies be reconciled?
- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentrations in kinase assays).
- Mitigation : Standardize protocols (e.g., fixed ATP levels) and validate with positive controls .
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Pitfalls :
- Oxidation Control : Sulfoxide formation requires precise stoichiometry of oxidizing agents (e.g., mCPBA) to avoid overoxidation to sulfones .
- Chiral Retention : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless oxidation) for large-scale enantiopure production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
